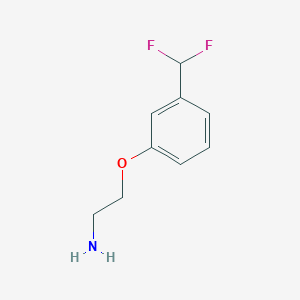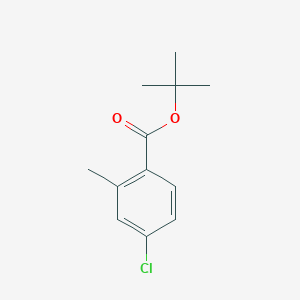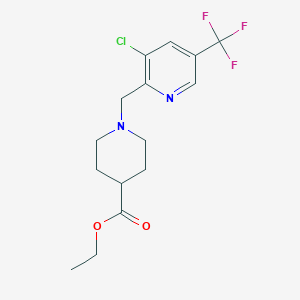
2-(3-(Difluoromethyl)phenoxy)ethan-1-amine
Overview
Description
2-(3-(Difluoromethyl)phenoxy)ethan-1-amine is a fluorinated amine compound with a variety of applications in scientific research. It is a versatile molecule that has been studied for its potential uses in a range of areas, including drug development, environmental science, and biochemistry. In
Scientific Research Applications
Environmental Applications
Amine-functionalized sorbents, such as those containing 2-(3-(Difluoromethyl)phenoxy)ethan-1-amine, are crucial in environmental applications, particularly for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These sorbents leverage electrostatic interactions, hydrophobic interactions, and specific sorbent morphologies to effectively adsorb PFAS, demonstrating the compound's potential in water purification technologies (Ateia et al., 2019).
Pharmaceutical Applications
In pharmaceutical research, amine-functionalized compounds are explored for their bioactive properties, including antimicrobial, antiviral, and anticancer activities. The functionality of such compounds, potentially including 2-(3-(Difluoromethyl)phenoxy)ethan-1-amine, makes them candidates for drug development and therapeutic applications. For instance, conjugates of p-coumaric acid, which may share structural similarities with the compound , have been studied for their broad spectrum of biological activities (Pei et al., 2016).
Materials Science Applications
Amine-functionalized metal-organic frameworks (MOFs) represent another application area, where these compounds are used to enhance CO2 capture capabilities. The amine groups introduce basic sites into the MOFs, improving their interaction with CO2 and making them highly effective for gas separation and storage applications. This suggests potential uses for 2-(3-(Difluoromethyl)phenoxy)ethan-1-amine in the development of new materials for environmental remediation and energy storage (Lin et al., 2016).
properties
IUPAC Name |
2-[3-(difluoromethyl)phenoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c10-9(11)7-2-1-3-8(6-7)13-5-4-12/h1-3,6,9H,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXOVQFZTCVBKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCN)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Difluoromethyl)phenoxy)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(7-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1434801.png)




![3-[(3-Chlorophenyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B1434811.png)

![[2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine](/img/structure/B1434813.png)
